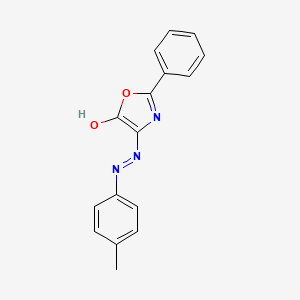![molecular formula C22H27FN2O3S B11073362 N-(4-tert-butylbenzyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B11073362.png)
N-(4-tert-butylbenzyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butylbenzyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide is a complex organic compound characterized by the presence of a tert-butyl group, a fluorophenyl group, and a sulfonyl group attached to a prolinamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylbenzyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-tert-butylbenzyl chloride with proline to form the corresponding prolinamide derivative. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-tert-butylbenzyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
N-(4-tert-butylbenzyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions due to its unique structural features.
Industry: It can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-(4-tert-butylbenzyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the tert-butyl and fluorophenyl groups, contribute to its binding affinity and specificity. The sulfonyl group may participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-tert-butylbenzyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-(4-tert-butylbenzyl)-1-[(4-methylphenyl)sulfonyl]prolinamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
N-(4-tert-butylbenzyl)-1-[(4-nitrophenyl)sulfonyl]prolinamide: Similar structure but with a nitrophenyl group instead of a fluorophenyl group.
Uniqueness
N-(4-tert-butylbenzyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s interactions with molecular targets, making it distinct from its analogs with different substituents.
Propiedades
Fórmula molecular |
C22H27FN2O3S |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
N-[(4-tert-butylphenyl)methyl]-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H27FN2O3S/c1-22(2,3)17-8-6-16(7-9-17)15-24-21(26)20-5-4-14-25(20)29(27,28)19-12-10-18(23)11-13-19/h6-13,20H,4-5,14-15H2,1-3H3,(H,24,26) |
Clave InChI |
JQQSUDKZCWENKR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


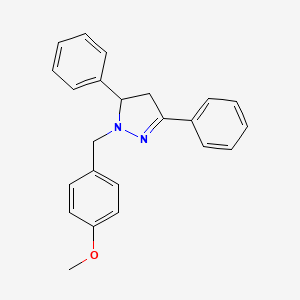
![N-[2-(1-adamantyloxy)ethyl]-5-nitropyridin-2-amine](/img/structure/B11073285.png)
![4,8,12,16-Tetramethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]heptadec-2-yn-4-ol](/img/structure/B11073286.png)
![3-butyryl-4-[(2-hydroxyethyl)amino]-6-methyl-2H-pyran-2-one](/img/structure/B11073294.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4-difluorophenyl)ethanone](/img/structure/B11073296.png)
![N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11073302.png)
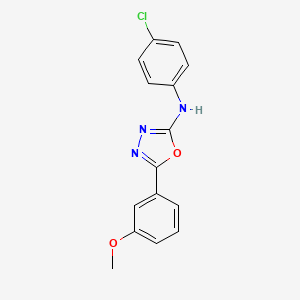
![N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]biphenyl-2-carboxamide](/img/structure/B11073309.png)
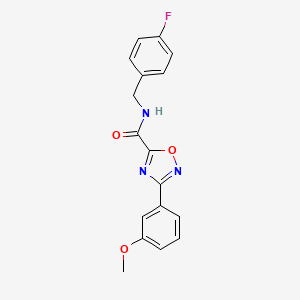
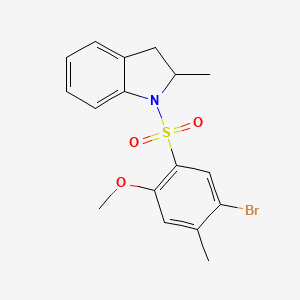
![4-({[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11073324.png)
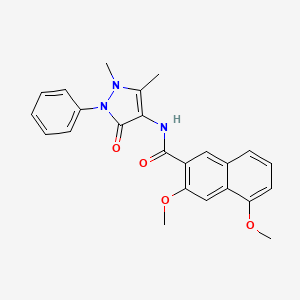
![2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfonyl)acetamide](/img/structure/B11073350.png)
